![molecular formula C18H15NO B11855829 9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one CAS No. 59015-41-7](/img/structure/B11855829.png)
9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Phényl-2,3,3a,4-tétrahydro-1H-benzo[f]isoindol-1-one est un composé chimique appartenant à la classe des isoindolones. Ce composé est caractérisé par un système cyclique fusionné comprenant un cycle benzénique et un fragment isoindolone.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la 9-Phényl-2,3,3a,4-tétrahydro-1H-benzo[f]isoindol-1-one peut être réalisée par plusieurs voies de synthèse. Une méthode courante implique la condensation de cyclohexane-1,3-diones avec des α-halogéno-cétones et des amines primaires . Une autre approche est la réaction à trois composants d'énamino-cétones cycliques, d'aryl-glyoxals et de composés actifs méthyléniques . Ces réactions nécessitent souvent des conditions spécifiques telles que l'irradiation micro-ondes pour faciliter la fonctionnalisation du système cyclique indolique .
Méthodes de production industrielle : Les méthodes de production industrielle de ce composé impliquent généralement l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Cela comprend le choix des solvants, la séquence d'addition des réactifs et l'utilisation de catalyseurs pour améliorer l'efficacité de la réaction .
Analyse Des Réactions Chimiques
Types de réactions : La 9-Phényl-2,3,3a,4-tétrahydro-1H-benzo[f]isoindol-1-one subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier le composé afin d'obtenir les propriétés et les fonctionnalités souhaitées.
Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent les composés organolithium, qui sont utilisés dans les réactions d'addition au groupe carbonyle . Des conditions acides et basiques sont également utilisées pour faciliter différentes voies réactionnelles, telles que les réactions de cyclisation et de clivage .
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'addition d'alkyllithium au groupe carbonyle suivie de l'ouverture du cycle lactame et de la cyclisation intramoléculaire peut conduire à la formation de dérivés d'hydroxy- et d'anilino-indanone .
Applications de la recherche scientifique
La 9-Phényl-2,3,3a,4-tétrahydro-1H-benzo[f]isoindol-1-one a un large éventail d'applications de recherche scientifique. En chimie, elle sert de brique de construction pour la synthèse de molécules plus complexes . En biologie et en médecine, elle est étudiée pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses . De plus, ce composé est utilisé dans le développement de matériaux ayant des propriétés électroniques et optiques spécifiques .
Mécanisme d'action
Le mécanisme d'action de la 9-Phényl-2,3,3a,4-tétrahydro-1H-benzo[f]isoindol-1-one implique son interaction avec des cibles moléculaires et des voies au sein des systèmes biologiques. Les caractéristiques structurales du composé lui permettent de se lier à des enzymes et des récepteurs spécifiques, en modulant leur activité et en conduisant à divers effets biologiques . Par exemple, elle peut inhiber la production de médiateurs inflammatoires ou interférer avec les voies de prolifération cellulaire .
Applications De Recherche Scientifique
9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, it is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities . Additionally, this compound is used in the development of materials with specific electronic and optical properties .
Mécanisme D'action
The mechanism of action of 9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s structural features allow it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects . For instance, it may inhibit the production of inflammatory mediators or interfere with cell proliferation pathways .
Comparaison Avec Des Composés Similaires
Composés similaires : Les composés similaires à la 9-Phényl-2,3,3a,4-tétrahydro-1H-benzo[f]isoindol-1-one comprennent la 2-acétyl-4-phényl-2,3,3a,4-tétrahydro-benzo[f]isoindol-1-one et la 2-benzyl-9-phényl-2,3-dihydro-benzo[f]isoindol-1-one . Ces composés partagent des similitudes structurales mais diffèrent par leurs substituants et leurs groupes fonctionnels.
Unicité : L'unicité de la 9-Phényl-2,3,3a,4-tétrahydro-1H-benzo[f]isoindol-1-one réside dans sa disposition spécifique des fragments phényl et isoindolone, ce qui confère des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
59015-41-7 |
|---|---|
Formule moléculaire |
C18H15NO |
Poids moléculaire |
261.3 g/mol |
Nom IUPAC |
4-phenyl-1,2,9,9a-tetrahydrobenzo[f]isoindol-3-one |
InChI |
InChI=1S/C18H15NO/c20-18-17-14(11-19-18)10-13-8-4-5-9-15(13)16(17)12-6-2-1-3-7-12/h1-9,14H,10-11H2,(H,19,20) |
Clé InChI |
BUOUDLGEGLZYNQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2CNC(=O)C2=C(C3=CC=CC=C31)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





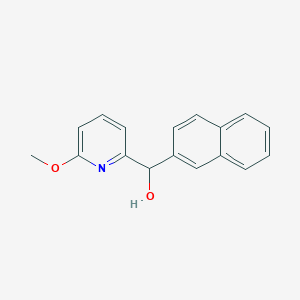
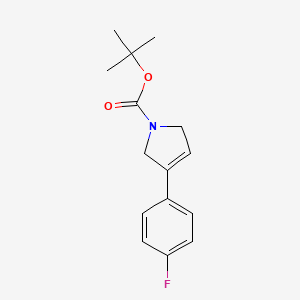
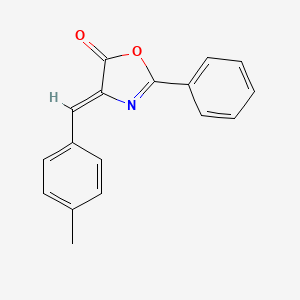


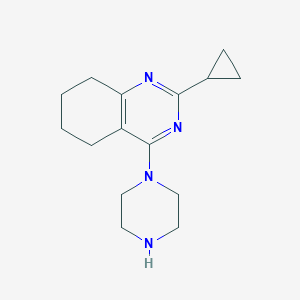
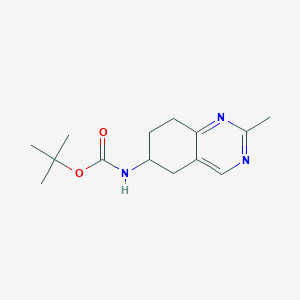

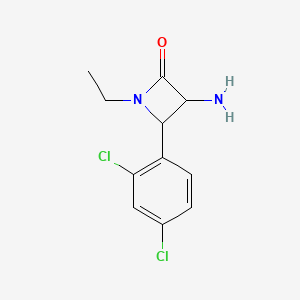
![6-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11855849.png)
![Indeno[2,1-b]pyran, 4-methyl-2-(2-thienyl)-](/img/structure/B11855857.png)
